(Z)-2-(4-(4-methoxybenzylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
The compound is a complex organic molecule. It contains an imidazolidinone group, which is a type of heterocyclic compound. The presence of the trifluoromethyl group suggests that the compound might have some interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazolidinone ring and the introduction of the trifluoromethyl group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidinone ring and the trifluoromethyl group would be key features .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure. The imidazolidinone group might make it reactive towards certain types of reagents. The trifluoromethyl group could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might make it more lipophilic, which could influence its solubility in various solvents .Scientific Research Applications
Antimicrobial Activity A study by Krátký, Vinšová, and Stolaříková (2017) on rhodanine-3-acetic acid-based amides and derivatives, closely related in structure to the compound , revealed significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. The derivatives were particularly active against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus. This suggests potential applications in developing antimicrobial agents (Krátký, M., Vinšová, J., & Stolaříková, J. (2017)).
Cytotoxic Activity Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, and Abdelgawad (2020) synthesized derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, showing notable anticancer activity against several cancer cell lines. This research indicates the potential of similar compounds for use in cancer treatment (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R., Al-Warhi, T., Gamal, M., & Abdelgawad, M. (2020)).
Hypoglycemic Activity Nikaljea, Choudharia, and Une (2012) developed novel acetamide derivatives, including 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-Nsubstituted acetamide derivatives, which displayed significant hypoglycemic activity in an animal model. This suggests applications in treating diabetes or related metabolic disorders (Nikaljea, A. P. G., Choudharia, S., & Une, H. (2012)).
Antibacterial and Cytotoxicity Studies Patil, Claffey, Deally, Hogan, Gleeson, Mendez, Müller‐Bunz, Paradisi, and Tacke (2010) synthesized p-Methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes. These complexes exhibited high antibacterial activity and cytotoxicity against cancer cell lines, highlighting their potential as antimicrobial agents and in cancer therapy (Patil, S., Claffey, J., Deally, A., Hogan, M., Gleeson, B., Mendez, L. M., Müller‐Bunz, H., Paradisi, F., & Tacke, M. (2010)).
Properties
IUPAC Name |
2-[(4Z)-4-[(4-methoxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O4/c1-30-15-7-5-12(6-8-15)9-16-18(28)26(19(29)25-16)11-17(27)24-14-4-2-3-13(10-14)20(21,22)23/h2-10H,11H2,1H3,(H,24,27)(H,25,29)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXPVBBPKNSCOP-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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